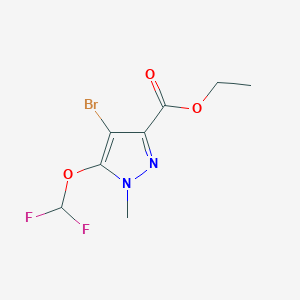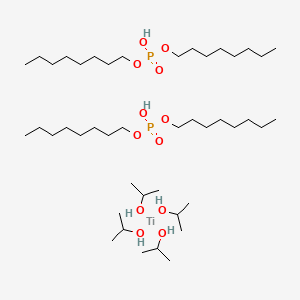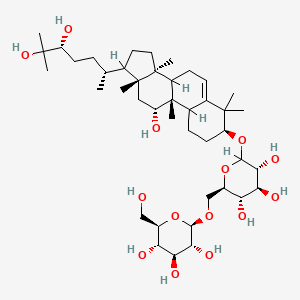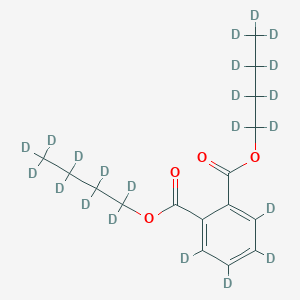
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide
Übersicht
Beschreibung
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide (CFTNPO) is a compound of interest to scientists due to its potential applications in synthetic organic chemistry. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a type of pyridine-oxides. CFTNPO has been used in a variety of research applications, including drug design, biochemistry, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Applications in Surface Science and Catalysis
- Transition metal compounds, including oxides, nitrides, carbides, and sulfides, exhibit unique electronic and structural properties. Near-edge X-ray absorption fine structure (NEXAFS) technique investigations reveal insights into the local bonding environment, coordination numbers, and crystal structures of these compounds. Such studies underscore the importance of transition metal compounds in understanding physical and chemical properties relevant to materials science, catalysis, and environmental science (Chen, 1998).
Role in Organic Synthesis and Drug Development
- Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant importance in organic synthesis and catalysis due to their versatility as synthetic intermediates. Their applications extend to the formation of metal complexes, catalyst design, and asymmetric synthesis. The biological relevance of some N-oxide compounds, including potential anticancer, antibacterial, and anti-inflammatory activities, highlights their importance in medicinal chemistry (Li et al., 2019).
Environmental Science and Safety
- Studies on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) emphasize the need for environmental and health risk assessments. Emerging fluoroalkylether substances, including those with chlorinated and nitrated groups, have been identified in environmental media and human tissues, necessitating further toxicological studies to evaluate their long-term impacts (Wang et al., 2019).
Sensing and Electronic Applications
- The metallation of π-deficient heterocyclic compounds, including those with nitrated phenyl groups, provides insight into the regioselectivity and reactivity of such molecules, which is crucial for designing sensors and electronic devices. The study of 3-fluoropyridine metallation, for example, reveals conditions that lead to selective functionalization, which is fundamental in the development of sensitive and specific sensors (Marsais & Quéguiner, 1983).
Eigenschaften
IUPAC Name |
3-chloro-2-(4-fluoro-3-nitrophenyl)-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF4N2O3/c13-8-4-7(12(15,16)17)5-18(20)11(8)6-1-2-9(14)10(3-6)19(21)22/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFDODDQVGSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)







